[2-(Diphenylphosphoryl)phenoxy]acetic acid
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Overview
Description
2-(Diphenylphosphoroso)phenoxyacetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a diphenylphosphoroso group attached to a phenoxyacetic acid backbone
Preparation Methods
The synthesis of 2-(diphenylphosphoroso)phenoxyacetic acid typically involves the reaction of sodium phenolate with sodium chloroacetate in hot water. The phenolate anion reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond . The reaction can be summarized as follows:
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Formation of Sodium Phenolate: : [ \text{C}_6\text{H}_5\text{OH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{H}_2\text{O} ]
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Reaction with Sodium Chloroacetate: : [ \text{C}_6\text{H}_5\text{ONa} + \text{ClCH}_2\text{COONa} \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{COONa} + \text{NaCl} ]
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Acidification: : [ \text{C}_6\text{H}_5\text{OCH}_2\text{COONa} + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{COOH} + \text{NaCl} ]
Chemical Reactions Analysis
2-(Diphenylphosphoroso)phenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoroso group to phosphine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Diphenylphosphoroso)phenoxyacetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(diphenylphosphoroso)phenoxyacetic acid involves its interaction with molecular targets through its phosphoroso group. This group can form strong bonds with metal ions and other electrophilic centers, making it a useful ligand in coordination chemistry. The pathways involved in its action include the formation of stable complexes with metal ions, which can influence various biochemical processes.
Comparison with Similar Compounds
2-(Diphenylphosphoroso)phenoxyacetic acid can be compared with other phenoxyacetic acid derivatives such as:
Phenoxyacetic Acid: A simpler compound without the phosphoroso group, used as a herbicide.
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a dichloro substitution on the phenoxy ring.
MCPA (2-Methyl-4-chlorophenoxyacetic Acid): Another herbicide with a methyl and chloro substitution.
Properties
Molecular Formula |
C20H17O4P |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-(2-diphenylphosphorylphenoxy)acetic acid |
InChI |
InChI=1S/C20H17O4P/c21-20(22)15-24-18-13-7-8-14-19(18)25(23,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22) |
InChI Key |
YASCKQPLMKMQMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OCC(=O)O |
Origin of Product |
United States |
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